molecular formula C13H18N2O2S B2833108 Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate CAS No. 217313-80-9

Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate

Cat. No.: B2833108
CAS No.: 217313-80-9
M. Wt: 266.36
InChI Key: GIQIIACUQBSLKE-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate is a chemical compound with the CAS Registry Number 217313-80-9 and a molecular formula of C13H18N2O2S . It has a molecular weight of 266.36 g/mol . The compound is identified by the SMILES code O=C(OC(C)(C)C)NCC1=CC=C(C(N)=S)C=C1 . This product is intended for research purposes only and is not classified for medicinal, household, or other uses. Please note that specific information on applications, mechanism of action, and detailed research value for this compound is not currently available in general product databases. Researchers are advised to consult the scientific literature for potential uses and handling protocols. Safe handling practices should be observed, and refer to the Safety Data Sheet for further guidance.

Properties

IUPAC Name

tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-8-9-4-6-10(7-5-9)11(14)18/h4-7H,8H2,1-3H3,(H2,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQIIACUQBSLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-carbamothioylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbamate group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or thioamide groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various carbamate and thioamide derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it plays a critical role in the preparation of drugs like Edoxaban, a direct oral anticoagulant used for the treatment of thromboembolic disorders. The compound's structure allows for modifications that enhance pharmacological properties, making it a valuable building block in drug design .

1.2 Inhibition of Enzymatic Activity

Research has indicated that derivatives of this compound exhibit inhibitory activity against key enzymes involved in neurodegenerative diseases. Specifically, it has been shown to act as both a β-secretase and an acetylcholinesterase inhibitor, which are crucial targets for treating conditions such as Alzheimer's disease. The ability to prevent amyloid beta peptide aggregation positions this compound as a candidate for further exploration in neuroprotective therapies .

Biological Studies

2.1 Neuroprotective Effects

Studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid beta 1-42. In vitro experiments revealed that the compound reduced levels of pro-inflammatory cytokines and free radicals in cell cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

2.2 In Vivo Models

In vivo studies using scopolamine-induced models have shown that while the compound exhibits some protective effects, its bioavailability in the brain may limit its efficacy compared to established treatments like galantamine. This highlights the need for further research into formulation strategies that enhance its delivery to target sites within the central nervous system .

Chemical Properties and Formulation

3.1 Structure-Activity Relationship

The chemical structure of this compound is pivotal to its biological activity. Understanding the structure-activity relationship can guide the design of more potent analogs with improved pharmacokinetic profiles. The presence of the carbamate moiety is particularly significant as it influences solubility and stability, which are critical for drug development .

3.2 Formulation Challenges

Formulating this compound for effective delivery poses challenges due to its solubility and stability under physiological conditions. Research into various formulation techniques, such as nanoparticle encapsulation or prodrug strategies, may enhance its therapeutic potential and bioavailability .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate are compared below with related tert-butyl carbamate derivatives. Differences in substituents, synthesis routes, and applications highlight the uniqueness of each compound.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Synthesis Method (Yield)
This compound (Target Compound) 4-carbamothioyl (-C(=S)NH₂) C₁₃H₁₈N₂O₂S 278.36 Ligand synthesis, enzyme inhibition, PROTAC development Not explicitly detailed in evidence
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e) 4-bromo, 3-chloro C₁₂H₁₅BrClNO₂ 328.61 Intermediate for VHL E3 ligase ligands; halogen substituents enhance electrophilic reactivity General procedure A (Yield: Not specified)
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g) 4-bromo, 3-methoxy C₁₃H₁₈BrNO₃ 340.20 Precursor for PROTAC synthesis; methoxy group improves solubility Column chromatography (Yield: Not specified)
tert-Butyl N-((4-(4-Methylthiazol-5-yl)phenyl)methyl)carbamate (42a) 4-(4-methylthiazol-5-yl) C₁₇H₂₁N₃O₂S 343.44 VHL ligand; thiazole moiety enhances binding affinity General procedure B (Yield: Not specified)
tert-Butyl (3-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42i) 3-chloro, 4-(4-methylthiazol-5-yl) C₁₇H₂₀ClN₃O₂S 377.88 Targeted protein degradation; chloro and thiazole groups modulate selectivity General procedure B (Yield: 58%)
tert-Butyl (4-chlorophenethyl)carbamate 4-chloro (phenethyl chain) C₁₃H₁₈ClNO₂ 255.74 Lab reagent; phenethyl chain increases lipophilicity vs. benzyl derivatives Not specified
tert-Butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate 4-amino, N-methyl C₁₃H₁₉N₂O₂ 235.30 Peptide synthesis; amino group enables further functionalization Not specified

Key Findings

Substituent Effects on Reactivity and Binding :

  • The carbamothioyl group in the target compound provides unique hydrogen-bonding and metal-chelating capabilities, distinguishing it from halogenated (e.g., 41e, 41g) or heterocyclic (e.g., 42a, 42i) analogs .
  • Halogens (Br, Cl) in 41e and 41g enhance electrophilicity for cross-coupling reactions, while methoxy groups improve solubility .
  • Thiazole-containing derivatives (42a, 42i) exhibit higher binding affinity to VHL E3 ligase due to π-π stacking interactions .

Synthetic Accessibility: Most analogs are synthesized via General Procedures A/B (e.g., reductive amination, Suzuki coupling), with yields ranging from 16% (42g) to 77% (42h) .

Applications in Medicinal Chemistry :

  • The target compound’s carbamothioyl group may stabilize enzyme-inhibitor complexes, making it valuable for protease inhibition studies .
  • Thiazole and halogenated analogs are prioritized in PROTAC development for cancer therapy .

Safety and Stability: Unlike tert-butyl (4-chlorophenethyl)carbamate , the target compound’s safety data are unspecified.

Biological Activity

Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate, identified by CAS number 217313-80-9, is a compound of interest due to its potential biological activities. This article explores its mechanism of action, biochemical pathways, and biological effects, supported by data tables and case studies from various research findings.

Primary Target:
The primary target of this compound is the Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . This kinase plays a crucial role in various cellular processes, including cell proliferation and differentiation.

Mode of Action:
Inhibition of DYRK1A alters the phosphorylation status of proteins, impacting their functionality and leading to downstream effects in cellular signaling pathways. The compound's action is particularly relevant in the Wnt signaling pathway , which is vital for developmental processes and maintaining tissue homeostasis.

Biochemical Pathways

The compound interacts with multiple biochemical pathways, contributing to its diverse biological activities. Notably, it has been associated with:

  • Antimicrobial Activity: Compounds similar to this compound exhibit antimicrobial properties against various pathogens .
  • Neuroprotective Effects: Research indicates potential neuroprotective effects through modulation of oxidative stress and inflammation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability and therapeutic efficacy. Key pharmacokinetic properties include:

  • Solubility: The compound is slightly soluble in water but demonstrates better solubility in organic solvents.
  • Absorption and Distribution: These properties influence how effectively the compound reaches its target sites within biological systems .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveReduces oxidative stress in astrocytes
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase
CytotoxicityExhibits moderate cytotoxic effects at high concentrations

Case Studies

Study on Neuroprotective Effects:
A study investigated the protective effects of this compound on astrocyte cells subjected to amyloid-beta (Aβ) toxicity. Results showed that the compound improved cell viability significantly when co-treated with Aβ, indicating its potential as a neuroprotective agent against Alzheimer’s disease pathology. Specifically, the compound demonstrated an increase in cell viability from 43.78% (Aβ only) to 62.98% when treated with this compound .

Antimicrobial Activity Assessment:
Another study assessed the antimicrobial efficacy of related compounds, revealing that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties, warranting further investigation into its potential as an antimicrobial agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.